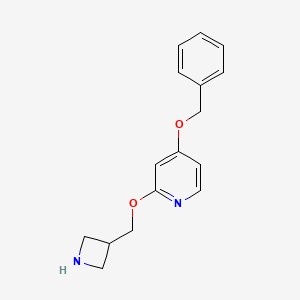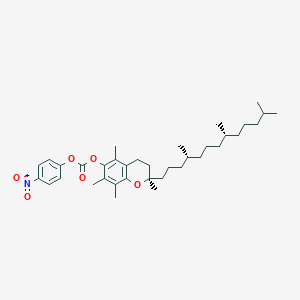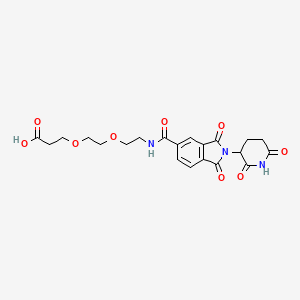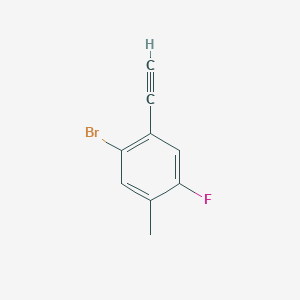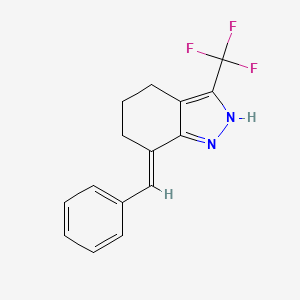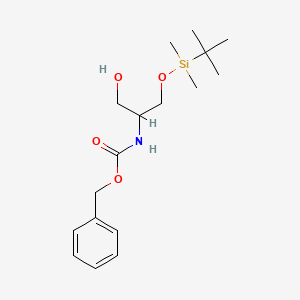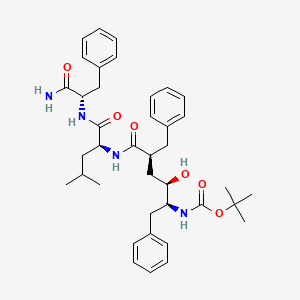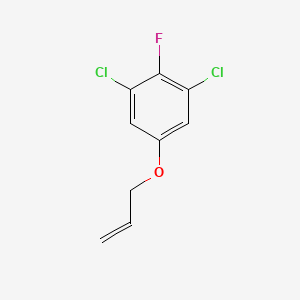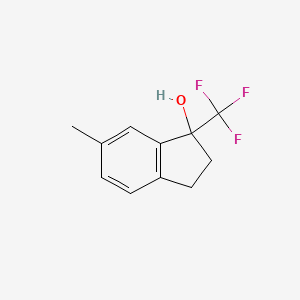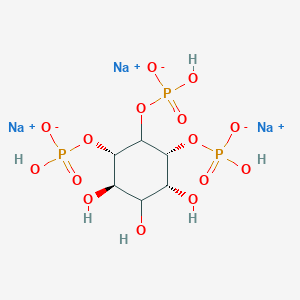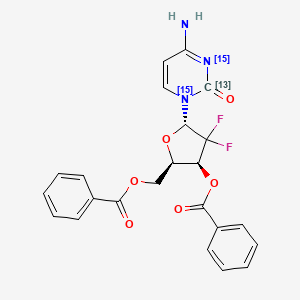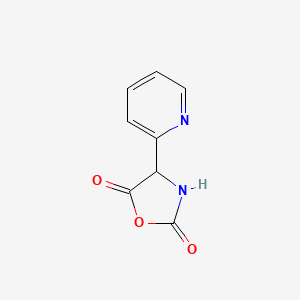
4-(2-Pyridyl)oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Pyridyl)oxazolidine-2,5-dione is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridyl)oxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization. One common method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, which provides a convenient access to various oxazolidine-2,5-diones under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(2-Pyridyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different oxazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, which can have different biological activities and applications.
科学的研究の応用
4-(2-Pyridyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: This compound has been studied for its potential anticonvulsant and antimicrobial activities.
Medicine: It is being explored for its potential use in developing new therapeutic agents for neurological disorders.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-(2-Pyridyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors in the brain . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.
類似化合物との比較
Similar Compounds
Oxazolidinones: These compounds share a similar ring structure but differ in their substituents and biological activities.
Imidazolidinones: These compounds have a similar five-membered ring structure but contain two nitrogen atoms instead of one nitrogen and one oxygen.
Uniqueness
4-(2-Pyridyl)oxazolidine-2,5-dione is unique due to its specific pyridyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H6N2O3 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC名 |
4-pyridin-2-yl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H6N2O3/c11-7-6(10-8(12)13-7)5-3-1-2-4-9-5/h1-4,6H,(H,10,12) |
InChIキー |
ATXMEOOXGVYIHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2C(=O)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


